molecular formula C7H5ClN2O B1628619 4-Chloro-6-methylfuro[2,3-d]pyrimidine CAS No. 24889-21-2

4-Chloro-6-methylfuro[2,3-d]pyrimidine

Cat. No.: B1628619
CAS No.: 24889-21-2
M. Wt: 168.58 g/mol
InChI Key: SGADWDZEFVJPHP-UHFFFAOYSA-N
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Description

Context of Fused Heterocycles in Contemporary Medicinal Chemistry Research

Fused heterocyclic compounds are a cornerstone of modern medicinal chemistry, with their unique structural attributes making them a focal point in drug discovery. airo.co.in These compounds, which contain at least one atom other than carbon (such as nitrogen, oxygen, or sulfur) in a ring system composed of two or more fused rings, exhibit a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in The presence of heteroatoms introduces unique properties to these molecules, such as altered reactivity, lipophilicity, polarity, and the capacity for specific interactions with biological targets. nih.gov

More than 85% of all physiologically active chemical compounds contain a heterocyclic ring, underscoring their significance in drug design. Many natural and synthetic heterocycles possess pharmacological activity, and are integral to the structures of essential biomolecules like DNA, RNA, vitamins, and hormones. nih.gov The fusion of heterocyclic rings often results in rigid, planar structures that can interact more effectively with biological targets, leading to enhanced stability and varied electronic properties. ias.ac.in This has made them invaluable in the development of pharmaceuticals for complex diseases. ias.ac.in

Strategic Importance of the Furo[2,3-d]pyrimidine (B11772683) Scaffold in Chemical Biology

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines. researchgate.net This structural similarity allows furo[2,3-d]pyrimidine derivatives to interact with biological targets that recognize purines, leading to a broad spectrum of pharmacological activities. researchgate.net The scaffold is a key component in many cytotoxic agents, enhancing interactions with target molecules, improving aqueous solubility, and leading to better pharmacological and pharmacokinetic profiles of drug candidates. nih.gov

Derivatives of furo[2,3-d]pyrimidine have been extensively investigated for their potential as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signal transduction and are often implicated in diseases like cancer. researchgate.net For instance, certain furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PI3K/AKT, a critical pathway in cell proliferation and survival. nih.govrsc.org The versatility of this scaffold allows for the introduction of various substituents, which can fine-tune the biological activity of the resulting compounds.

Overview of Academic Research Trajectories for 4-Chloro-6-methylfuro[2,3-d]pyrimidine

While specific research on this compound is not as extensively documented in publicly available literature as its parent scaffold, the research trajectories for analogous compounds provide a clear indication of its potential applications and areas of investigation. The chloro-substituent at the 4-position of the pyrimidine (B1678525) ring is a key reactive site, making it a valuable intermediate for the synthesis of a diverse range of derivatives. mdpi.comthieme.de

Research on similar 4-chloro-pyrimidines and 4-chloro-pyrrolo[2,3-d]pyrimidines highlights their utility as building blocks for kinase inhibitors and other biologically active molecules. mdpi.comchemicalbook.comchemicalbook.com For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate in the synthesis of kinase inhibitors used in cancer therapy. chemicalbook.comchemicalbook.com The methyl group at the 6-position of the furan (B31954) ring in this compound is also significant, as modifications at this position have been shown to influence the activity of related furo[2,3-d]pyrimidine derivatives. researchgate.net Academic research has focused on synthesizing libraries of furo[2,3-d]pyrimidine-based compounds and evaluating their efficacy against various cancer cell lines and specific enzyme targets. rsc.orgnih.gov The synthesis of novel chalcones based on the furo[2,3-d]pyrimidine scaffold, for instance, has yielded compounds with potent anti-proliferative activity against breast cancer cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGADWDZEFVJPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597193
Record name 4-Chloro-6-methylfuro[2,3-d]pyrimidine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-21-2
Record name 4-Chloro-6-methylfuro[2,3-d]pyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methylfuro[2,3-d]pyrimidine
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Synthetic Methodologies for 4 Chloro 6 Methylfuro 2,3 D Pyrimidine and Its Functionalized Derivatives

Precursors and Building Blocks for Furo[2,3-d]pyrimidine (B11772683) Core Synthesis

The assembly of the 4-Chloro-6-methylfuro[2,3-d]pyrimidine core begins with the synthesis of appropriately substituted furan (B31954) and pyrimidine (B1678525) precursors. These initial steps are crucial for establishing the foundational structure of the target molecule.

Preparation of Furan Ring Precursors (e.g., from α-chloro acetylacetone)

A common and effective method for the synthesis of the requisite furan precursor, 2-amino-5-methylfuran-3-carbonitrile, involves the reaction of an α-haloketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326).

The synthesis commences with the preparation of α-chloro acetylacetone (B45752) (also known as 3-chloro-2,4-pentanedione). This can be achieved by the direct chlorination of acetylacetone with a chlorinating agent like sulfuryl chloride. The reaction is typically carried out at low temperatures to control its exothermicity.

Following the preparation of α-chloro acetylacetone, it is reacted with malononitrile in the presence of a base. A common base used for this condensation is sodium ethoxide, which is generated in situ from sodium metal and ethanol (B145695). The ethoxide ion deprotonates the active methylene group of malononitrile, forming a carbanion that subsequently attacks the α-carbon of the chloroacetylacetone, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the 2-amino-5-methylfuran-3-carbonitrile. This furan derivative is a key building block for the subsequent construction of the furo[2,3-d]pyrimidine ring system.

A general representation of this synthetic approach is outlined in the scheme below:

Scheme 1: Synthesis of 2-amino-5-methylfuran-3-carbonitrile

Construction of Pyrimidine Moiety Precursors (e.g., from malononitrile)

In the context of synthesizing this compound, the pyrimidine ring is typically not pre-synthesized as a separate moiety. Instead, the pyrimidine ring is constructed directly onto the pre-formed furan precursor. The atoms required for the pyrimidine ring are introduced during the cyclization step. Therefore, the primary precursor for the pyrimidine moiety is integrated into the cyclization reagent itself.

Cyclization Reactions for Furo[2,3-d]pyrimidine Core Formation

Once the 2-amino-5-methylfuran-3-carbonitrile precursor is obtained, the next critical step is the formation of the fused pyrimidine ring to yield the 6-methylfuro[2,3-d]pyrimidin-4-one core. This is typically achieved through cyclization reactions with a one-carbon synthon.

Thermal Cyclocondensation Approaches

A widely employed method for the cyclization is the thermal cyclocondensation of the 2-amino-5-methylfuran-3-carbonitrile with a suitable one-carbon source. Formic acid, often in the presence of a dehydrating agent like acetic anhydride, is a common reagent for this transformation.

In this approach, the 2-amino-5-methylfuran-3-carbonitrile is heated under reflux with a mixture of formic acid and acetic anhydride. The reaction proceeds through the initial formylation of the amino group, followed by an intramolecular cyclization where the nitrogen of the formamide (B127407) attacks the cyano group. Subsequent tautomerization leads to the formation of the stable 6-methylfuro[2,3-d]pyrimidin-4(3H)-one. This thermal method is effective and can be scaled up for larger preparations.

Starting MaterialReagentsConditionsProductYield (%)
2-amino-5-methylfuran-3-carbonitrileFormic acid, Acetic anhydrideReflux, 35 h6-methylfuro[2,3-d]pyrimidin-4(3H)-oneNot specified

Base-Catalyzed Cyclization Methods

Alternatively, base-catalyzed cyclization methods can be employed. While direct base-catalyzed cyclization of 2-aminofuran-3-carbonitriles with one-carbon synthons is less commonly detailed for this specific substrate, related methodologies exist for similar systems. For instance, the cyclization of 2-aminofuran-3-carbonitriles with formamide can yield 4-aminofuro[2,3-d]pyrimidines. researchgate.net Subsequent hydrolysis of the 4-amino group under acidic or basic conditions could potentially afford the desired 6-methylfuro[2,3-d]pyrimidin-4-one.

Targeted Chlorination Strategies at the Pyrimidine C4 Position

The final step in the synthesis of this compound is the targeted chlorination of the 6-methylfuro[2,3-d]pyrimidin-4-one intermediate at the C4 position of the pyrimidine ring. This transformation converts the hydroxyl group (in its tautomeric lactam form) into a chloro group, which is a versatile handle for further functionalization.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination. The reaction is typically carried out by heating the 6-methylfuro[2,3-d]pyrimidin-4-one in an excess of phosphorus oxychloride. nih.govmdpi.com The reaction may be performed neat or in the presence of a high-boiling solvent. The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, is often employed to facilitate the reaction. mdpi.com

The mechanism involves the initial phosphorylation of the hydroxyl group of the pyrimidinone, followed by nucleophilic attack of the chloride ion to displace the phosphate (B84403) group, yielding the desired 4-chloro derivative. After the reaction is complete, the excess phosphorus oxychloride is carefully quenched, typically by pouring the reaction mixture onto ice. The product can then be isolated by extraction and purified by crystallization or chromatography.

A general procedure for the chlorination of a similar hydroxypyrimidine is as follows: A mixture of the hydroxypyrimidine and phosphorus oxychloride, with or without a base like pyridine, is heated under reflux for several hours. mdpi.com After cooling, the mixture is carefully added to crushed ice, and the resulting precipitate is collected, washed, and dried.

Starting MaterialReagentConditionsProduct
6-methylfuro[2,3-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃)RefluxThis compound

Conversion of Furo[2,3-d]pyrimidinone to 4-Chloro-furo[2,3-d]pyrimidine (e.g., using POCl3)

A fundamental and widely employed method for the synthesis of 4-chlorofuro[2,3-d]pyrimidines is the chlorination of the corresponding furo[2,3-d]pyrimidin-4-one precursors. nih.govdeepdyve.com Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. nih.govdeepdyve.comresearchgate.net The reaction typically involves heating the furo[2,3-d]pyrimidinone in an excess of POCl₃, often in the presence of a tertiary amine such as N,N-dimethylaniline or tri-n-propylamine. deepdyve.comfordham.edu The amine acts as a catalyst and acid scavenger. deepdyve.comresearchgate.net For instance, heating 6-methylfuro[2,3-d]pyrimidin-4(3H)-one with POCl₃ yields this compound. This method is also applicable to a range of other substituted pyrimidinones. nih.gov

A study on the chlorination of 6-methyluracil (B20015) with POCl₃ in the presence of various trialkyamines revealed that tri-n-propylamine gave the desired dichloropyrimidine with minimal side products, even after prolonged reaction times. fordham.edu In contrast, the use of triethylamine (B128534) led to the formation of N,N-diethylamino-substituted byproducts. fordham.edu This highlights the importance of the choice of amine in optimizing the yield of the desired chlorinated product. More recently, solvent-free chlorination methods using equimolar amounts of POCl₃ have been developed, offering a more environmentally friendly approach. nih.gov

Synthesis of Key this compound Intermediates (e.g., 5-carboxylate derivatives)

The synthesis of functionalized this compound intermediates, such as those bearing a carboxylate group at the C5-position, expands the synthetic utility of this scaffold. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be synthesized and subsequently reacted with various nucleophiles. nih.gov A related approach involves the synthesis of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, which can be prepared by reacting 2-amino-5-acetyl-6-methylfuran-3-carbonitrile with formic acid and acetic anhydride. nih.gov This intermediate can then be chlorinated at the C4-position using standard methods with POCl₃ to provide the corresponding 4-chloro derivative, which serves as a versatile building block for further derivatization.

Derivatization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. mdpi.com

Reaction with Various Amine Nucleophiles (e.g., piperazine (B1678402), anilines)

A common and synthetically valuable derivatization involves the reaction of this compound with various amine nucleophiles. nih.gov This includes reactions with piperazine and its derivatives, as well as substituted anilines. nih.govrsc.org The reaction conditions typically involve heating the chlorinated pyrimidine with the amine in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA). rsc.orgnih.gov For instance, reacting this compound with piperazine would yield 4-(piperazin-1-yl)-6-methylfuro[2,3-d]pyrimidine. Similarly, reactions with various anilines lead to the corresponding N-aryl-6-methylfuro[2,3-d]pyrimidin-4-amines. The reactivity of the amine nucleophile can be influenced by steric and electronic factors. nih.gov

NucleophileProductReaction ConditionsReference
Piperazine4-(Piperazin-1-yl)-6-methylfuro[2,3-d]pyrimidineDMF, 90-100 °C, 4-5 h rsc.org
AnilineN-Phenyl-6-methylfuro[2,3-d]pyrimidin-4-amineEtOH, TsOH, 90 °C, 3-5 h nih.gov
Morpholine4-(Morpholin-4-yl)-6-methylfuro[2,3-d]pyrimidineDMF, 110-120 °C, 8-10 h rsc.org

Introduction of Oxygen-Containing Functional Groups (e.g., alkoxy, aryloxyacetyl moieties)

Oxygen-based nucleophiles can also be readily introduced at the C4-position. The reaction of this compound with sodium alkoxides, such as sodium ethoxide in ethanol, leads to the formation of 4-alkoxy-6-methylfuro[2,3-d]pyrimidines. mdpi.com This reaction is often highly regioselective. mdpi.com Furthermore, aryloxyacetyl moieties can be introduced by reacting the chlorinated pyrimidine with the sodium salt of an aryloxyacetic acid. These reactions significantly expand the chemical diversity of the furo[2,3-d]pyrimidine core. nih.gov

Introduction of Sulfur-Containing Functional Groups (e.g., thiols)

Sulfur nucleophiles, such as thiols, can also displace the C4-chloro substituent. For instance, reaction with a thiol in the presence of a base would yield the corresponding 4-thioether derivative. These sulfur-containing compounds have been explored for their potential biological activities. nih.gov

Further Functionalization and Derivatization at Other Ring Positions

While the C4-position is the most common site for derivatization, other positions on the furo[2,3-d]pyrimidine ring can also be functionalized. For example, the C5-position can be modified prior to the chlorination of the pyrimidinone ring, as seen in the synthesis of 5-carboxylate derivatives. nih.gov Additionally, the methyl group at the C6-position can potentially be a site for further chemical transformations, although this is less commonly reported. Functionalization at other positions often requires multi-step synthetic sequences, starting from appropriately substituted precursors. researchgate.netmdpi.com

Modification of the C5-Position: Introduction of Acryloyl and Chalcone (B49325) Moieties

Functionalization at the C5 position of the furo[2,3-d]pyrimidine ring system is typically achieved through electrophilic substitution on the electron-rich furan moiety. This allows for the introduction of key carbonyl groups, which serve as precursors for acryloyl and chalcone derivatives.

A primary method for introducing a carbonyl handle at C5 is the Vilsmeier-Haack reaction. ijpcbs.comchemistrysteps.com This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic rings. organic-chemistry.orgresearchgate.net For the furo[2,3-d]pyrimidine core, this electrophilic substitution preferentially occurs at the C5 position, yielding a 5-carbaldehyde intermediate. This aldehyde can then undergo aldol (B89426) or Claisen-Schmidt condensation with a ketone to produce the desired chalcone structure. Studies on related pyrimidine-4,6-diols have demonstrated successful formylation at the C5 position under Vilsmeier-Haack conditions. mdpi.com

A more direct and documented approach involves the synthesis of a 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one intermediate. rsc.org This key intermediate is prepared through a multi-step process beginning with the reaction of acetylacetone with sulfuryl chloride, followed by condensation with malononitrile and subsequent cyclization with formic acid and acetic anhydride. rsc.org This 5-acetyl derivative is then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes. rsc.orgscispace.comresearchgate.net The reaction, typically carried out at room temperature in ethanol with a base catalyst such as aqueous sodium hydroxide, yields a series of furo[2,3-d]pyrimidine-based chalcones. rsc.orgresearchgate.net

To obtain the target this compound chalcones, the precursor 6-methyl-5-(3-phenylacryloyl)furo[2,3-d]pyrimidin-4(3H)-one would undergo chlorination. This is a standard transformation achieved by treating the 4-oxo group with a chlorinating agent, most commonly POCl₃, often at reflux temperatures. imtm.cz

EntryAldehyde ReactantReaction Time (h)Yield (%)Reference
1Benzaldehyde678 rsc.org
24-Chlorobenzaldehyde885 rsc.org
34-Fluorobenzaldehyde882 rsc.org
44-Methoxybenzaldehyde788 rsc.org
53,4,5-Trimethoxybenzaldehyde1075 rsc.org

Table 1: Synthesis of Furo[2,3-d]pyrimidine-based Chalcones via Claisen-Schmidt Condensation.

Modification of the C2-Position (e.g., methylthio, diamino derivatives)

The introduction of substituents at the C2 position of the furo[2,3-d]pyrimidine scaffold can be accomplished either by building the heterocyclic system from a pre-functionalized pyrimidine or by direct modification of the fused ring system.

Methylthio Derivatives The synthesis of 2-(methylthio)furo[2,3-d]pyrimidines can be envisioned by constructing the furan ring onto a pyrimidine that already contains the methylthio group. A plausible route would start with a precursor like 2-(methylthio)pyrimidine-4,6-diol. Following the construction of the fused furan ring, the 4-hydroxyl group would then be converted to the 4-chloro derivative using a standard chlorinating agent like POCl₃. This strategy is analogous to the synthesis of other 2-alkylthio-benzofuro[d]pyrimidinones, where a 2-thioxo intermediate is often formed first and subsequently alkylated. researchgate.net

Diamino Derivatives The synthesis of 2,4-diaminofuro[2,3-d]pyrimidines is well-documented and typically proceeds through the sequential nucleophilic aromatic substitution (SNAr) of a 2,4-dichloro-furo[2,3-d]pyrimidine intermediate. nih.govnih.gov The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position. researchgate.netresearchgate.net This difference in reactivity allows for the controlled, stepwise introduction of amines, enabling the synthesis of unsymmetrically substituted diamino derivatives.

For example, a 2-arylamino-4-chloro-furo[2,3-d]pyrimidine can be reacted with various aliphatic or cyclic amines to furnish the corresponding 2,4-diamino products in good yields. nih.gov The reaction to introduce the second amine at the C4 position often requires heating in a suitable solvent. nih.gov Alternatively, palladium-catalyzed amination methods can be employed for the introduction of amino substituents onto chloropyrimidine cores. mdpi.com A historic method for producing 2,4-diaminopyrimidines involves heating a 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) in a hydroxylated solvent under pressure. google.com

Starting MaterialAmine NucleophileConditionsProductYield (%)Reference
Ethyl 4-chloro-2-(phenylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylatePyrrolidineN/AEthyl 2-(phenylamino)-4-(pyrrolidin-1-yl)-6-methylfuro...85 nih.gov
Ethyl 4-chloro-2-(phenylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylatePiperidineN/AEthyl 2-(phenylamino)-4-(piperidin-1-yl)-6-methylfuro...81 nih.gov
Ethyl 4-chloro-2-(phenylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylateMorpholineN/AEthyl 2-(phenylamino)-4-morpholino-6-methylfuro...83 nih.gov
2,4-Diamino-6-chloropyrimidine(S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanolNaH, DMSO(R)-2,4-Diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine77 mdpi.com

Table 2: Examples of Amination Reactions on Chloro-Substituted Furo[2,3-d]pyrimidines and Pyrimidines.

Strategies for Methyl Group Functionalization at C6

The methyl group at the C6 position of the furo[2,3-d]pyrimidine ring is analogous to a benzylic methyl group, making it susceptible to functionalization through radical-mediated reactions.

The most common strategy for this transformation is free-radical halogenation. mdpi.com This reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV irradiation. researchgate.net This process converts the C6-methyl group into a 6-(bromomethyl) group, which is a highly versatile intermediate.

This newly installed bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, ethers, and thioethers. Furthermore, the halogenated intermediate can be used to extend the carbon chain. A documented example involves the use of 2,4-diamino-6-chloromethylfuro[2,3-d]pyrimidine in a Wittig reaction with various ketones. nih.gov This demonstrates that the halogenated methyl group can be converted into an alkene, providing a powerful method for C-C bond formation at this position.

Reaction TypeReagents & ConditionsIntermediate/ProductApplicationReference
Radical HalogenationNBS, AIBN, CCl₄, reflux6-(Bromomethyl)furo[2,3-d]pyrimidineCreates an electrophilic site for substitution mdpi.comresearchgate.net
Wittig Reaction6-(Chloromethyl)furo[2,3-d]pyrimidine, Ph₃P, Ketone, Base6-(Alkenyl)furo[2,3-d]pyrimidineC-C bond formation nih.gov
Nucleophilic Substitution6-(Halomethyl)furo[2,3-d]pyrimidine, Nu-H (e.g., ROH, RSH, NaN₃)6-(Substituted methyl)furo[2,3-d]pyrimidineIntroduction of diverse functional groupsGeneral Principle

Table 3: Synthetic Strategies for the Functionalization of the C6-Methyl Group.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Methylfuro 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SₙAr) Dynamics

The most prominent reaction pathway for 4-Chloro-6-methylfuro[2,3-d]pyrimidine is the nucleophilic aromatic substitution (SₙAr) of the C4-chloro group. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring activates the C4-position, making it susceptible to attack by a wide range of nucleophiles.

In the furo[2,3-d]pyrimidine (B11772683) system, nucleophilic substitution occurs with high regioselectivity at the C4-position. The chlorine atom at this site acts as an excellent leaving group, facilitating the introduction of various functional groups. Research on the closely related analog, ethyl this compound-5-carboxylate, demonstrates this site-specificity. Reactions with diverse amine nucleophiles, such as substituted anilines and aminophenyl ureas, consistently result in the displacement of the C4-chloro group to form the corresponding 4-amino derivatives. rsc.org

For instance, the reaction of ethyl this compound-5-carboxylate with various N-(4-aminophenyl) benzamide (B126) and 4-amino-N-phenyl benzamide derivatives in refluxing ethanol (B145695) with triethylamine (B128534) as a base leads exclusively to the C4-substituted products. rsc.org This high degree of site-specificity is crucial for the controlled synthesis of targeted molecules.

Table 1.rsc.org

The efficiency of the SₙAr reaction is influenced by the electronic properties and steric bulk of the incoming nucleophile. While a systematic study specifically on this compound is not extensively documented, general principles and data from analogous systems apply. Electron-rich anilines generally react readily. The successful reactions with a variety of substituted benzamides and ureas indicate a tolerance for different electronic substituents on the nucleophile. rsc.org However, significant steric hindrance on the nucleophile, particularly at the position ortho to the attacking nitrogen, can be expected to decrease the reaction rate.

Cross-Coupling Methodologies

The C4-chloro functionality serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a key transformation for this scaffold, allowing for the introduction of aryl or heteroaryl groups at the C4-position. Patents have noted the utility of this compound in Suzuki-Miyaura coupling reactions. mdpi.com These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄), and a boronic acid or boronate ester coupling partner in a suitable solvent system like DME/water or toluene/ethanol.

Similarly, the Buchwald-Hartwig amination offers a complementary method for forming C-N bonds, providing access to a wide range of N-arylated and N-alkylated derivatives. These reactions utilize a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (like Cs₂CO₃ or NaOt-Bu) to couple the chloropyrimidine with a primary or secondary amine. The selection of the ligand is often critical to achieve high yields and functional group tolerance.

Table 2. Common Palladium-Catalyzed Cross-Coupling Reactions for 4-Chlorofuropyrimidines.

Oxidation and Reduction Pathways of the Furan (B31954) Ring

The reactivity of the fused furan ring towards oxidation and reduction in the this compound system is not extensively detailed in the literature. However, based on the general chemistry of furans, certain pathways can be anticipated. Furan rings are known to be sensitive to strong acids and oxidizing agents, which can lead to ring-opening reactions. rsc.orgrsc.orgresearchgate.net For instance, acid-catalyzed ring-opening of substituted furans can occur under relatively mild conditions (e.g., catalytic HCl at 80°C), yielding dicarbonyl species. rsc.org

Other Functional Group Interconversions Relevant to Derivatization

Beyond direct substitution of the C4-chloro group, other functional group interconversions are important for the derivatization of this compound.

Formation from Pyrimidinone: The title compound is itself prepared via a key functional group interconversion. The precursor, 6-methylfuro[2,3-d]pyrimidin-4(3H)-one, is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to install the reactive C4-chloro group. rsc.org

Modification of the Methyl Group: The 6-methyl group provides another site for functionalization. For example, in related pyrimidine systems, methyl groups can be oxidized to formyl groups (-CHO) using reagents like selenium dioxide. researchgate.net This aldehyde can then serve as a handle for a variety of subsequent reactions, such as condensations. For instance, Claisen-Schmidt condensation of a related 6-methylfuro[2,3-d]pyrimidinone with aromatic aldehydes has been used to synthesize chalcone (B49325) derivatives. nih.gov

These transformations highlight the synthetic versatility of the this compound core, allowing for modification at multiple positions to generate diverse libraries of compounds.

Medicinal Chemistry and Biological Activities of 4 Chloro 6 Methylfuro 2,3 D Pyrimidine Derivatives

Anticancer Activities

Derivatives of 4-chloro-6-methylfuro[2,3-d]pyrimidine have been the subject of extensive research, revealing potent anticancer properties through various mechanisms of action.

A number of furo[2,3-d]pyrimidine (B11772683) derivatives have been evaluated for their antiproliferative activity against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines, which represents a broad range of tumor types. nih.govnih.gov These studies have identified compounds with significant growth inhibitory effects across multiple cell lines.

For instance, a series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anticancer potential. rsc.org Among these, two halogen-bearing chalcones, designated as 5d and 5e , showed potent antiproliferative activity against an NCI 59 cell line panel, with mean GI₅₀ (50% growth inhibition) values of 2.41 μM and 1.23 μM, respectively. rsc.org Further testing revealed that these compounds were particularly effective against the MCF-7 breast cancer cell line, with GI₅₀ values of 1.39 μM for 5d and 0.505 μM for 5e . rsc.org

In another study, a series of sixteen furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety were designed and synthesized. rsc.orgnih.gov One of the most promising compounds, 10b , demonstrated remarkable anticancer activity, with GI₅₀ values ranging from 0.91 to 16.7 μM and a strong cytostatic effect against 38 different cancer cell lines. rsc.orgnih.gov This compound was particularly potent against the HS 578T breast cancer cell line, with a GI₅₀ of 1.51 μM. rsc.orgnih.gov Additionally, furo[2,3-d]pyrimidine derivatives VIa and VIb have shown significant antiproliferative activity against the NCI 59 cell line panel, with mean GI₅₀ values of 2.41 μM and 1.23 μM, respectively. nih.gov

CompoundMean GI₅₀ (μM)Specific Cell Line Activity (GI₅₀, μM)Reference
5d2.41MCF-7 (Breast): 1.39 rsc.org
5e1.23MCF-7 (Breast): 0.505 rsc.org
10b0.91 - 16.7HS 578T (Breast): 1.51 rsc.orgnih.gov
VIa2.41Not Specified nih.gov
VIb1.23Not Specified nih.gov

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. researchgate.netdoaj.org

The PI3K/AKT signaling pathway is a critical pathway that promotes cell proliferation and survival, and its hyperactivation is common in many cancers. nih.govmdpi.com Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K. A study focused on creating dual PI3K/AKT inhibitors led to the synthesis of compound 10b , which combines the furo[2,3-d]pyrimidine scaffold with a 1,3,4-thiadiazole moiety. rsc.orgnih.gov This compound demonstrated potent enzymatic inhibition of PI3Kα with an IC₅₀ (50% inhibitory concentration) value of 0.175 ± 0.007 μM. rsc.orgnih.gov The study also noted its activity against PI3Kβ (IC₅₀ = 0.071 ± 0.003 μM) and AKT (IC₅₀ = 0.411 ± 0.02 μM), highlighting its role as a dual inhibitor. rsc.orgnih.gov

CompoundPI3K-α IC₅₀ (μM)Reference
10b0.175 ± 0.007 rsc.orgnih.gov

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, and their overexpression is linked to the development of various cancers. tandfonline.comnih.gov A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed as dual EGFR/HER2 inhibitors. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring significantly influenced their inhibitory activity. nih.gov Notably, derivatives with a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative (8c ) and the 3-bromoanilino derivative (8d ), exhibited the most significant EGFR inhibition at submicromolar concentrations. nih.gov Another study reported a coumarin–furo[2,3-d]pyrimidone hybrid molecule (10a ) that showed excellent inhibition of EGFR enzymatic activity with an IC₅₀ of 1.53 μM. rsc.org

CompoundTargetIC₅₀ (μM)% Inhibition @ 10μMReference
8cEGFRSubmicromolarNot Reported nih.gov
8dEGFRSubmicromolarNot Reported nih.gov
10aEGFR1.5390% rsc.org

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Several series of furo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. nih.govresearchgate.netnih.gov In one study, a series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives were developed. nih.govresearchgate.net The furo[2,3-d]pyrimidine-based derivative 15b showed strong inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, with 99.5% inhibition at a 10 μM concentration, and an IC₅₀ of 946 nM against VEGFR-2. nih.govresearchgate.net Another study, which designed compounds based on structural similarity to a known VEGFR-2 binding fragment, reported several potent inhibitors. nih.gov Compounds 8b and 8c , which belong to the furo[3,2-e] researchgate.netrsc.orgnih.govtriazolo[1,5-c]pyrimidine class, and compound 10c , a furo[2,3-d]pyrimidine derivative, exhibited IC₅₀ values of 38.72, 50.21, and 41.40 nM, respectively. nih.gov

CompoundVEGFR-2 IC₅₀ (nM)Reference
15b946 nih.govresearchgate.net
8b38.72 ± 1.7 nih.gov
8c50.21 (Reported as good activity) nih.gov
10c41.40 ± 1.8 nih.gov

The inhibitory activity of furo[2,3-d]pyrimidine derivatives extends to other kinases involved in cancer progression. While specific data on this compound derivatives against all the listed kinases is limited, research on the broader furo[2,3-d]pyrimidine and related scaffolds provides valuable insights.

Akt1 Kinase: A series of furo[2,3-d]pyrimidines were evaluated for their inhibitory activity against Akt1 kinase, a key downstream effector of PI3K. psu.edu Compound 3a , which has 2-thienyl and methyl groups at the C-5 and C-6 positions, was the most potent inhibitor identified, with an IC₅₀ value of 24 μM. psu.edu

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a promising anticancer strategy. nih.govmdpi.com While direct inhibition of CDKs by this compound derivatives is not extensively documented, studies on the closely related pyrrolo[2,3-d]pyrimidine scaffold have shown promise. A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors, with several compounds demonstrating strong inhibitory activity against CDK9. nih.gov

Other Receptor Tyrosine Kinases: Some of the potent VEGFR-2 inhibitors from the furo[2,3-d]pyrimidine series have also shown inhibitory activity against other receptor tyrosine kinases, such as c-Kit and RET. nih.gov

Research into the inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) has also been explored using the related pyrrolo[2,3-d]pyrimidine scaffold, suggesting a potential avenue for future development of furo[2,3-d]pyrimidine-based inhibitors. researchgate.net

Microtubule-Targeting Mechanisms

Derivatives of this compound have been identified as potent microtubule-targeting agents (MTAs). nih.gov These compounds function by interacting with tubulin, the fundamental protein component of microtubules. At high concentrations, MTAs can alter the mass of microtubule polymers, while at lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules, which is crucial for proper mitotic spindle function. nih.govelsevierpure.com This interference with microtubule dynamics ultimately blocks mitotic progression and can trigger programmed cell death, or apoptosis. nih.gov

Docking studies reveal that these furo[2,3-d]pyrimidine derivatives bind to the colchicine (B1669291) site at the interface of αβ-tubulin. nih.gov The furo[2,3-d]pyrimidine scaffold itself establishes hydrophobic interactions, while various substitutions at other positions contribute to binding within the hydrophobic pocket of the colchicine site. nih.gov

Microtubule-targeting agents are broadly classified as either stabilizers or destabilizers. Furo[2,3-d]pyrimidine derivatives fall into the latter category, acting as microtubule destabilizers that induce depolymerization. nih.gov This mechanism is similar to that of other well-known colchicine-site binding agents. imrpress.com Studies have demonstrated that specific 4-substituted 5-methyl-furo[2,3-d]pyrimidines are potent microtubule depolymerizing agents, with some compounds showing activity comparable to that of combretastatin (B1194345) A-4 (CA-4), a benchmark microtubule destabilizer. nih.govnih.gov The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a critical step for cell division. aacrjournals.org

Induction of Apoptosis and Cell Cycle Arrest

The primary consequence of disrupting microtubule dynamics is the activation of the mitotic checkpoint, which leads to cell cycle arrest, typically at the G2/M phase. nih.govelsevierpure.com If the cell is unable to repair the damage or correctly align chromosomes, it is directed towards apoptosis. aacrjournals.org This is a hallmark mechanism for microtubule-depolymerizing agents. aacrjournals.orgnih.gov

Specific research on furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid molecules has confirmed their ability to induce apoptosis through the activation of caspases 3 and 7. nih.gov These hybrids were also shown to cause cell cycle arrest in the G1/M phase in A549 lung carcinoma cells and in the S phase for HT1080 fibrosarcoma cells. nih.gov While this study was on a hybrid molecule, it establishes that the furo[2,3-d]pyrimidine scaffold is compatible with pro-apoptotic and cell cycle-arresting activities. The induction of apoptosis is a critical component of the anticancer efficacy of these compounds. nih.gov

Efficacy Against Multidrug Resistant Cancer Cell Lines (e.g., Pgp, βIII-tubulin mediated resistance)

A significant limitation of many clinically used microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, is the development of multidrug resistance (MDR). nih.gov Two common mechanisms of resistance are the overexpression of the P-glycoprotein (Pgp) drug efflux pump and the increased expression of the βIII-tubulin isotype, which can interfere with drug binding. nih.govresearchgate.net

A key advantage of certain 4-substituted 5-methyl-furo[2,3-d]pyrimidine derivatives is their ability to circumvent these resistance mechanisms. nih.govnih.gov Studies have shown that these compounds retain their potent activity in cancer cell lines that have developed resistance to paclitaxel (B517696) and other common chemotherapeutics through Pgp and βIII-tubulin expression. nih.govresearchgate.net This suggests they are not substrates for the Pgp efflux pump and can effectively target tubulin even when the βIII isotype is overexpressed, making them promising candidates for treating resistant cancers.

In Vitro Cytotoxicity and Anti-proliferative Assays (e.g., GI50, IC50 values)

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro assays against various human cancer cell lines. These assays measure the concentration of a compound required to inhibit cell growth by 50% (GI50) or inhibit a specific biological function by 50% (IC50).

Several 4-substituted 5-methyl-furo[2,3-d]pyrimidines have demonstrated potent anti-proliferative activity. For instance, one derivative exhibited GI50 values of less than 10 nM in 47 of the 60 cell lines in the National Cancer Institute (NCI) panel. nih.govresearchgate.net Another study on furo[2,3-d]pyrimidine-based chalcones identified compounds with mean GI50 values of 1.23 µM and 2.41 µM across the NCI-59 cell line panel. rsc.org Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have also shown moderate cytotoxicity, with IC50 values ranging from 13.89 to 19.43 µM against cell lines like HT-1080, MCF-7, MDA-MB-231, and A549. nih.gov The inhibition of tubulin assembly has also been quantified, with active compounds showing IC50 values comparable to that of combretastatin A-4. nih.gov

Interactive Table: In Vitro Cytotoxicity of Furo[2,3-d]pyrimidine Derivatives This table summarizes reported GI50 and IC50 values for various derivatives.

Compound Class Assay Type Cell Line(s) Reported Value Source
4-Substituted 5-methyl-furo[2,3-d]pyrimidine GI50 NCI-60 Panel (47 lines) < 10 nM nih.gov, researchgate.net
Furo[2,3-d]pyrimidine Chalcone (B49325) (5e) Mean GI50 NCI-59 Panel 1.23 µM rsc.org
Furo[2,3-d]pyrimidine Chalcone (5d) Mean GI50 NCI-59 Panel 2.41 µM rsc.org
Furo[2,3-d]pyrimidine Chalcone (5d) GI50 MCF-7 (Breast) 1.39 µM rsc.org
Furo[2,3-d]pyrimidine Chalcone (5e) GI50 MCF-7 (Breast) 0.51 µM rsc.org
Furo[2,3-d]pyrimidine-oxadiazole Hybrid (8f) IC50 HT-1080, MCF-7, MDA-MB-231, A549 13.89 - 19.43 µM nih.gov
4-Substituted 5-methyl-furo[2,3-d]pyrimidine IC50 Tubulin Assembly Inhibition Comparable to CA-4 nih.gov

In Vivo Antitumor Efficacy Studies (e.g., xenograft models)

Promising in vitro results have led to the evaluation of furo[2,3-d]pyrimidine derivatives in in vivo animal models to confirm their antitumor efficacy. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical step.

In one such study, a lead 4-substituted 5-methyl-furo[2,3-d]pyrimidine compound was tested in an MDA-MB-435 (melanoma) xenograft model. nih.govresearchgate.net The results demonstrated that the compound produced statistically significant antitumor effects, identifying it as a novel and potent microtubule depolymerizing agent with promising in vivo activity. nih.govresearchgate.net

Antimicrobial Activities

In addition to their anticancer properties, the broader class of furo[2,3-d]pyrimidine derivatives has been investigated for antimicrobial activity. Research has shown that certain derivatives of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit both antifungal and antibacterial properties. nih.gov Some of these compounds were found to be particularly active against fungi such as Aspergillus oryzae and Penicillium chrysogenum. nih.gov The general furo[2,3-d]pyrimidine scaffold has been noted for its potential antimicrobial activity in several studies, indicating another possible therapeutic avenue for this class of compounds. nih.gov

Antibacterial Efficacy

While the broader class of pyrimidine (B1678525) derivatives has been investigated for antibacterial properties, specific data on the antibacterial efficacy of this compound derivatives is an emerging area of study. Research into related pyrimidine structures has shown promise. For instance, novel benzoylurea (B1208200) derivatives containing a pyrimidine moiety have been synthesized and evaluated for their antibacterial activities. eurjchem.com Similarly, various 2,4,5,6-tetrasubstituted pyrimidines have been shown to inhibit the growth of Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values under 60 µM. nih.gov Studies on 4-chloro-3-nitrophenylthiourea derivatives also revealed high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5-2 μg/mL, comparable to ciprofloxacin. brieflands.com Fused furo[2,3-d]pyrimidines, in general, are noted to possess antimicrobial activity. nih.gov However, detailed studies focusing specifically on the antibacterial spectrum and potency of this compound derivatives are not extensively covered in the provided literature.

Antifungal Efficacy

The pyrimidine core is a constituent of many compounds exhibiting significant antifungal properties. researchgate.netresearchgate.net Various derivatives are being explored to develop new classes of antifungal agents to combat phytopathogenic fungi that threaten many crops. researchgate.net For example, several novel pyrimidine derivatives containing an amide moiety have been synthesized and tested against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. researchgate.net In one study, a compound identified as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/ml). researchgate.net Another study on benzoylurea derivatives with a pyrimidine moiety found that compound 4l had an EC₅₀ value of 5.21 μg/mL against Rhizoctonia solani. eurjchem.com Research has also been conducted on 2,4-diamino-furo[2,3-d]pyrimidine derivatives, indicating the exploration of this specific scaffold for antifungal applications. researchgate.net

Antifungal Activity of Selected Pyrimidine Derivatives
CompoundTarget FungusActivity (EC₅₀ in μg/mL)Reference Compound (Activity)
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Phomopsis sp.10.5Pyrimethanil (32.1)
Compound 4l (a benzoylurea derivative)Rhizoctonia solani5.21Hymexazol (6.11)

Anti-biofilm Properties

Biofilms are structured communities of bacteria that exhibit increased resistance to antimicrobial agents, posing significant challenges in healthcare. nih.gov The development of compounds that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. Studies have shown that halogenated pyrimidine derivatives can be effective anti-biofilm agents. For instance, certain halogenated pyrrolo[2,3-d]pyrimidines, a scaffold closely related to furo[2,3-d]pyrimidines, have demonstrated significant biofilm inhibition against Staphylococcus aureus and Enterohemorrhagic Escherichia coli (EHEC).

Specifically, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine was identified as a potent inhibitor of EHEC biofilm formation at a concentration of 50 µg/mL without affecting bacterial growth, suggesting a targeted anti-biofilm mechanism. This activity was linked to the downregulation of key genes responsible for producing curli, an essential component of the EHEC biofilm matrix. Similarly, against S. aureus, halogenated pyrrolopyrimidines have shown antimicrobial and anti-biofilm activities. Other pyrimidine derivatives, such as 2,4,5,6-tetrasubstituted pyrimidines, have also displayed potent activity in inhibiting biofilm formation and killing pre-formed biofilms of S. aureus, with IC₅₀ values ranging from 11.6 to 62.0 µM. nih.gov While these findings on related heterocyclic systems are promising, specific research on the anti-biofilm properties of this compound derivatives is not detailed in the available literature.

Antiviral Properties

Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as antiviral agents. Research has focused on the synthesis of nucleoside and non-nucleoside analogues to inhibit the replication of various DNA and RNA viruses.

A study involving furo[2,3-d]pyrimidin-2(3H)-one 2'-deoxynucleoside analogues explored their efficacy against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). The antiviral potency was found to be influenced by the nature of the spacer at the C6 position of the furopyrimidine core. For instance, compounds with a rigid ethynyl (B1212043) spacer between the core and a 4-alkylphenyl moiety were more potent VZV inhibitors than derivatives with a more flexible ethyl spacer.

In another approach, a series of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids were synthesized and evaluated. Several of these compounds exhibited broad-spectrum activity against both wild-type and mutant strains of VZV, with low micromolar EC₅₀ values. Notably, compound 9b in this series was up to three times more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains, indicating a different mechanism of action. This compound was not cytostatic at concentrations up to 100 µM, suggesting a favorable selectivity profile.

Antiviral Activity of Selected Furo[2,3-d]pyrimidine Derivatives
Compound SeriesVirusKey FindingPotency
Furo[2,3-d]pyrimidin-2(3H)-one 2'-deoxynucleoside analoguesVaricella-Zoster Virus (VZV)A rigid ethynyl spacer at C6 enhances potency compared to an ethyl spacer.Pyridine-ring analogues were ~20-fold more potent than acyclovir.
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids (e.g., 9b)Varicella-Zoster Virus (VZV) (wild & mutant strains)Active against thymidine kinase-deficient strains.Up to 3-fold more potent than acyclovir against TK- VZV.

Enzyme Inhibition Beyond Kinases

While extensively studied as kinase inhibitors, furo[2,3-d]pyrimidine derivatives also exhibit inhibitory activity against other important enzyme classes.

Furo[2,3-d]pyrimidines have been successfully designed as potent and selective inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This is particularly relevant for targeting opportunistic pathogens like Pneumocystis carinii (recently renamed Pneumocystis jirovecii), a major cause of pneumonia in immunocompromised individuals. researchgate.net

Researchers have synthesized nonclassical antifolates based on a 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine scaffold. These compounds were designed to achieve selectivity for P. carinii DHFR (pcDHFR) over mammalian (e.g., rat liver, rlDHFR) and other pathogenic DHFRs like that of Toxoplasma gondii (tgDHFR). The synthesis often involves the key intermediate 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine, which is derived from 2,4-diamino-6-hydroxypyrimidine. researchgate.net

Structure-activity relationship studies revealed that the nature of the substituent at the 5-position and the type of bridging atom (sulfur, nitrogen, or oxygen) are critical for potency and selectivity. For example, compound 5 (2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine) and compound 11 (2,4-diamino-5-[(2'-phenylanilino)methyl]furo[2,3-d]pyrimidine) showed significant potency and selectivity for pcDHFR compared to the standard drug trimethoprim. Compound 5 was particularly noteworthy for its high selectivity for pcDHFR over both rlDHFR and tgDHFR.

Inhibition of Dihydrofolate Reductase (DHFR) by Furo[2,3-d]pyrimidine Derivatives (IC₅₀ in µM)
CompoundpcDHFRrlDHFRtgDHFRSelectivity (rl/pc)
5 (2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine)0.041.520.7038.0
11 (2,4-diamino-5-[(2'-phenylanilino)methyl]furo[2,3-d]pyrimidine)0.050.850.1417.0
Trimethoprim (Reference)2.903.800.0041.3

Data sourced from J. Med. Chem. 1996, 39, 21, 4208-4216.

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. While the pyrimidine nucleus is found in many compounds evaluated for this activity, specific research on furo[2,3-d]pyrimidine derivatives as α-glucosidase and α-amylase inhibitors is not extensively reported in the searched literature.

However, studies on closely related fused pyrimidine systems highlight the potential of this chemical class. For instance, derivatives of pyrano[2,3-d]pyrimidine, a scaffold where the furan (B31954) ring is replaced by a pyran ring, have shown inhibitory activity against both α-amylase and α-glucosidase. In one study, hybrid compounds of 4H-pyrano[2,3-d]pyrimidine and 1,2,3-triazole were synthesized and tested. The ethyl ester 8t emerged as the most potent α-glucosidase inhibitor with an IC₅₀ value of 45.63±1.14 μM, while another ester, 8m , was the best α-amylase inhibitor with an IC₅₀ of 103.63±1.13 μM. These findings on related scaffolds suggest that the furo[2,3-d]pyrimidine core could also serve as a valuable template for designing novel α-glucosidase and α-amylase inhibitors.

Anti-inflammatory Effects

Derivatives of fused pyrimidines, including the furo[2,3-d]pyrimidine scaffold, have been investigated for their anti-inflammatory properties. researchgate.netnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923) like PGE2. nih.gov

Chalcones, which are 1,3-diaryl-2-propen-1-one structures, are known for a variety of biological activities, including anti-inflammatory effects. rsc.org When hybridized with the furo[2,3-d]pyrimidine core, these chalcone derivatives represent a promising avenue for developing new anti-inflammatory agents. rsc.orgresearchgate.net For instance, studies on related thieno[2,3-d]pyrimidine compounds, a close bioisostere of the furo[2,3-d]pyrimidine system, have demonstrated significant anti-inflammatory activity in experimental models, comparable to standard drugs like indomethacin. researchgate.net While direct studies on this compound are specific, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has also shown that strategic substitution is key to imparting anti-inflammatory activity. For example, converting inactive 4-chloro-pyrrolo[2,3-d]pyrimidines into their 4-hydrazino or 4-pyrazolyl counterparts can induce significant anti-inflammatory effects. researchgate.net

Analgesic Properties

The furo[2,3-d]pyrimidine nucleus has been identified as a key structure in the development of agents with analgesic properties. researchgate.net Research into various pyrimidine derivatives has confirmed their potential to act as both central and peripheral analgesics. globalresearchonline.net

In studies involving the acetic acid-induced writhing test in mice, a model for peripheral analgesia, certain pyrimidine derivatives have shown a significant reduction in the number of writhes, indicating potent analgesic activity. researchgate.netglobalresearchonline.net For example, a series of thieno[2,3-d]pyrimidine derivatives were evaluated for analgesic activity, with several compounds showing efficacy comparable to acetylsalicylic acid. researchgate.net One particular study on novel pyrimidine derivatives identified a compound, NA-10, that exhibited excellent activity as both a central and peripheral analgesic, suggesting a mechanism potentially similar to morphine and diclofenac (B195802) sodium, respectively. globalresearchonline.net Furthermore, some fused furo[2,3-d]pyrimidinone derivatives have been synthesized and shown to attenuate thermal and mechanical allodynia in neuropathy models, highlighting their potential in managing chronic pain. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules.

Influence of Substituents at Pyrimidine C4 (e.g., amine, ether, urea (B33335) linkers)

The chlorine atom at the C4 position of this compound is a key reactive handle, enabling the introduction of a wide array of substituents through nucleophilic substitution reactions. psu.educhemicalbook.com This versatility is central to exploring the SAR at this position.

The introduction of various amines at the C4 position has been a common strategy. psu.edu The nature of the amine substituent can significantly impact biological activity. In related pyrido[2,3-d]pyrimidines, the introduction of N-alkyl and N-aryl groups at C4 has been explored to develop tyrosine kinase inhibitors. nih.gov

Furthermore, linking different functionalities via ether linkages at the C4 position has also been investigated. The synthesis of furo[2,3-d]pyrimidine derivatives containing ethylene (B1197577) ether spacers has been reported, leading to compounds with notable antibacterial activity. researchgate.net In a similar vein, studies on the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have successfully introduced O-aryl and S-aryl groups at C4 through copper-catalyzed cross-coupling reactions, expanding the chemical diversity and biological potential of this class of compounds. nih.gov

Impact of C5 Modifications (e.g., chalcone, ester groups)

Modifications at the C5 position of the furo[2,3-d]pyrimidine ring have proven to be a fruitful strategy for enhancing biological activity, particularly in the realm of anticancer agents.

A significant area of research involves the synthesis of furo[2,3-d]pyrimidine-based chalcones. rsc.orgnih.govrsc.org These hybrid molecules are typically formed by a condensation reaction at the C5-acetyl group of a suitable furo[2,3-d]pyrimidine precursor. rsc.org SAR studies on these chalcones have revealed that the substitution pattern on the B-ring of the chalcone moiety is critical for cytotoxicity. nih.gov

Beyond chalcones, other modifications at the C5 and C6 positions have been explored. In the pursuit of Akt1 kinase inhibitors, various moieties were introduced at these positions. psu.edu SAR studies indicated that substitution with a thienyl group at the C5 position led to a significant increase in inhibitory activity compared to phenyl or furyl groups. psu.edu Combining this with a small alkyl group like methyl at C6, as seen in compound 3a , resulted in the most potent activity against Akt1 kinase in the series. psu.edu

Table 1: Effect of C5/C6 Substituents on Akt1 Kinase Inhibitory Activity

Compound R1 (C5-substituent) R2 (C6-substituent) IC50 (μM)
3a 2-thienyl methyl 24
Hit Cmpd 4 2-furyl 2-furyl 83

Data sourced from a study on furo[2,3-d]pyrimidines as Akt1 kinase inhibitors. psu.edu

Role of Halogen Substituents in Reactivity and Biological Potential

Halogen atoms, particularly the chlorine at the C4 position, play a dual role in the medicinal chemistry of furo[2,3-d]pyrimidines. Firstly, the 4-chloro group is an excellent leaving group, making it an essential synthetic intermediate for introducing diverse functional groups at this position. psu.educhemicalbook.com

Secondly, halogens incorporated into substituents can directly enhance biological potential. This is evident in the development of furo[2,3-d]pyrimidine-based chalcones, where the presence of halogen atoms on the chalcone's B-ring significantly improved cytotoxic activity against tumor cells compared to analogues with methyl, methoxy, or hydroxyl groups. rsc.orgnih.gov For example, the halogen-bearing chalcones 5d (chloro-substituted) and 5e (fluoro-substituted) demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines. nih.govrsc.org Specifically, these compounds showed pronounced cytotoxicity against the resistant MCF-7 breast cancer cell line. nih.govrsc.org

Table 2: Cytotoxic Activity of Halogenated Furo[2,3-d]pyrimidine-based Chalcones

Compound Halogen Substitution (on chalcone ring) Mean GI50 (μM) (NCI 59 cell line) IC50 (μM) (MCF-7 resistant cell line)
5d 4-Chloro 2.41 1.20 ± 0.21
5e 4-Fluoro 1.23 1.90 ± 0.32
Doxorubicin - - 3.30 ± 0.18

Data sourced from studies on furo[2,3-d]pyrimidine based chalcones. nih.govrsc.org

Bioisosteric Modifications

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties leading to comparable biological activity, is a cornerstone of medicinal chemistry. sci-hub.se The furo[2,3-d]pyrimidine scaffold itself is considered a bioisostere of purines, which are fundamental components of nucleic acids. doaj.orgresearchgate.net This inherent similarity allows them to interact with biological targets that typically bind purines, such as protein kinases.

This concept has been actively applied in the design of novel furo[2,3-d]pyrimidine derivatives. For instance, based on the key pharmacophoric features of known EGFR-TK inhibitors, bioisosteric modifications have been incorporated into related pyrimidine scaffolds to develop new anticancer agents. researchgate.net In another example, the bioisostere concept was used to design and synthesize benzofuro[3,2-d]pyrimidin-4(3H)-ones from a furo[2,3-d]pyrimidine core, leading to compounds with both analgesic and antitumor properties. researchgate.net

Researchers have also employed bioisosteric replacement strategies when modifying substituents. In the design of novel PI3K/AKT dual inhibitors, a bioisosteric approach was used to replace the pyrimidine moiety of a reference compound with a furopyrimidine scaffold, aiming to improve target interactions and enhance pharmacological profiles. nih.gov This strategy of replacing or modifying parts of the molecule with known bioisosteres, such as replacing a benzene (B151609) ring with a thiophene (B33073) ring, is a powerful tool for optimizing lead compounds. psu.edusci-hub.se

Computational and Mechanistic Investigations

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the furo[2,3-d]pyrimidine (B11772683) scaffold, docking studies have been crucial in identifying its potential as an inhibitor of key proteins involved in cancer progression.

Derivatives of the furo[2,3-d]pyrimidine scaffold have been extensively studied through molecular docking to understand their binding to various protein targets.

Tubulin: The furo[2,3-d]pyrimidine core is a key feature of compounds designed as microtubule targeting agents. nih.gov Docking simulations show that this scaffold can bind at the interface of αβ-tubulin, specifically within the colchicine (B1669291) binding site, a well-validated target for anticancer therapy. nih.govnih.gov This interaction is predicted to disrupt tubulin polymerization, a critical process for cell division. nih.gov

PI3K-α (Phosphoinositide 3-kinase alpha): The PI3K/AKT signaling pathway is frequently hyperactivated in cancer. Novel derivatives of furo[2,3-d]pyrimidine have been designed and docked as dual inhibitors of PI3K and AKT. nih.gov Docking studies focusing on the PI3Kα isoform show that the furo[2,3-d]pyrimidine moiety can effectively occupy the ATP-binding pocket. nih.gov

IGF1R (Insulin-like Growth Factor 1 Receptor): While specific docking studies for 4-Chloro-6-methylfuro[2,3-d]pyrimidine against IGF1R are not extensively detailed, related pyrimidine-based scaffolds, such as 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines, are reported as potent inhibitors of the IGF-1R tyrosine kinase, demonstrating nanomolar potencies in enzymatic assays. nih.gov This suggests the pyrimidine (B1678525) core is a viable pharmacophore for targeting this receptor.

The efficacy of ligand-protein binding is determined by specific molecular interactions. For the furo[2,3-d]pyrimidine scaffold and its derivatives, key interaction sites have been identified through computational analysis.

Interactions with Tubulin: The furo[2,3-d]pyrimidine scaffold itself primarily forms hydrophobic interactions within the colchicine binding site, engaging with residues such as Alaα180, Asnβ258, and Lysβ352. nih.gov The 6-methyl group can further interact with Leuβ255, Asnβ258, and Metβ259. nih.gov Additionally, the chlorine atom on the pyrimidine ring is noted in related compounds to form crucial hydrophobic interactions with the side chain of Leu240 in β-tubulin. nih.gov

Interactions with PI3K-α: In the context of PI3Kα inhibition, derivatives of the furo[2,3-d]pyrimidine scaffold are designed to form hydrogen bonds with key amino acids in the hinge region of the ATP-binding pocket. A critical interaction identified in docking studies is a hydrogen bond with the backbone of Val851. nih.gov

Table 1: Summary of Molecular Docking Interactions for Furo[2,3-d]pyrimidine Derivatives

Target Protein Key Interacting Residues Type of Interaction Source
Tubulin Alaα180, Asnβ258, Lysβ352, Leuβ255, Metβ259, Leu240 Hydrophobic nih.govnih.gov
PI3K-α Val851 Hydrogen Bonding nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new chemical structures and to understand which physicochemical properties or molecular descriptors are important for their biological function. wikipedia.org

For classes of compounds including pyrimidine derivatives, QSAR studies have been employed to guide the synthesis of more potent agents. nih.govnih.gov For instance, a QSAR study on oxadiazolo[3,4-d]pyrimidine nucleoside derivatives identified that antiviral activity was correlated with lower lipophilicity (logP) and larger water solubility (logS) values. nih.gov While a specific QSAR model for this compound is not detailed in the available literature, the general methodology involves calculating various molecular descriptors (e.g., size, polarity, aromaticity) and using statistical methods like multiple linear regression to build a predictive model. nih.govchemmethod.comfrontiersin.org

Theoretical Calculations (e.g., DFT for electronic properties)

Theoretical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. Such studies on related chloro-pyrimidine compounds confirm geometric features and electronic distributions that can influence reactivity and intermolecular interactions. nih.govresearchgate.net

DFT calculations at levels such as B3LYP/6-311G are typically used to optimize the molecular geometry and calculate key electronic parameters. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For similar heterocyclic systems, these theoretical calculations have been shown to be in good agreement with experimental data from X-ray crystallography. researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-likeness

The evaluation of a compound's ADME properties is critical for determining its potential as a drug candidate. In silico tools are frequently used to predict these properties for novel compounds. Studies on related pyrazolo[3,4-d]pyrimidine and pyridofuro-pyrimidine derivatives provide insights into the likely ADME profile of the this compound scaffold. researchgate.netmdpi.com

Key predicted properties often include:

Aqueous Solubility: A known challenge for this class of compounds, which often exhibit suboptimal aqueous solubility. mdpi.com

Membrane Permeability: Derivatives are generally predicted to have satisfactory ability to cross membranes, including the blood-brain barrier (BBB). mdpi.com

Metabolic Stability: Investigated using human liver microsomes (HLMs), with common metabolic pathways including dechlorination and oxidation. mdpi.com

Drug-Likeness: Assessed based on rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

Table 2: Typical In Silico ADME and Drug-Likeness Parameters Investigated

Parameter Description Relevance Source
LogP Octanol-water partition coefficient Lipophilicity, absorption chemmethod.com
Molecular Weight Mass of the molecule Drug-likeness (e.g., Lipinski's rule) chemmethod.com
H-Bond Donors/Acceptors Number of hydrogen bond donors/acceptors Permeability, binding chemmethod.com
Aqueous Solubility (LogS) The logarithm of the molar solubility in water Bioavailability nih.gov
BBB Permeability Blood-Brain Barrier penetration CNS drug potential mdpi.com
Metabolic Stability Susceptibility to metabolism by liver enzymes Half-life, duration of action mdpi.com

Mechanistic Elucidation of Biological Effects at the Cellular Level

The ultimate biological effect of a compound is determined by its mechanism of action at the cellular level. Studies on furo[2,3-d]pyrimidine derivatives have identified several key antitumor mechanisms.

Microtubule Disruption: As predicted by docking studies, certain furo[2,3-d]pyrimidine derivatives act as potent microtubule depolymerizing agents. nih.gov By interfering with tubulin dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govnih.gov

Induction of Apoptosis: A primary mechanism of anticancer activity for this class of compounds is the induction of apoptosis, or programmed cell death. nih.gov This is often characterized by cell shrinkage, chromatin condensation, and the activation of "executioner" caspases, particularly caspase-3, which plays a crucial role in dismantling the cell. nih.gov

Inhibition of Kinase Signaling: Furo[2,3-d]pyrimidines can act as inhibitors of critical cell survival signaling pathways, such as the PI3K/AKT pathway. nih.gov By blocking these kinases, the compounds can halt pro-survival signals and inhibit cell proliferation.

Overcoming Drug Resistance: Some 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been shown to circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and the expression of βIII-tubulin, which can limit the effectiveness of other microtubule agents like taxanes. nih.gov

Emerging Research and Applications

Development as TRPC5 Modulators for Neuropsychiatric Disorders (for related furo[2,3-d]pyrimidine-diones)

The modulation of Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) is an area of interest for developing treatments for neuropsychiatric disorders. These channels play a role in modulating the flux of calcium and sodium ions across cellular membranes, which can impact neuronal excitability. While TRPC5 modulation is a therapeutic strategy, the scientific literature has not extensively documented furo[2,3-d]pyrimidine-diones specifically for this purpose.

However, the broader class of furo[2,3-d]pyrimidine (B11772683) derivatives has been investigated for other activities relevant to the central nervous system. For instance, certain fused furo[2,3-d]pyrimidinone derivatives have been synthesized and evaluated for analgesic properties. researchgate.net Given the significant comorbidity of pain with many neuropsychiatric conditions, this represents a related therapeutic avenue. Furthermore, the role of this scaffold as kinase inhibitors is well-established, and kinase activity is increasingly implicated in the pathophysiology of psychiatric disorders, suggesting a potential, albeit indirect, relevance. researchgate.net

Role as Privileged Scaffolds in Modern Drug Discovery Programs

The furo[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, serving as a fertile starting point for the development of novel therapeutic agents. The value of the furo[2,3-d]pyrimidine scaffold stems from its nature as a bioisostere of purine, allowing it to mimic endogenous molecules and interact with a wide range of biological receptors and enzymes. researchgate.net

This versatility has led to the exploration of furo[2,3-d]pyrimidine derivatives as inhibitors of various protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. researchgate.netduq.edu Research has demonstrated their efficacy as:

PI3K/AKT Dual Inhibitors: Certain novel derivatives have shown potent inhibitory activity against PI3Kα/β and AKT enzymes, key components of a signaling pathway critical for cell growth and survival. nih.govrsc.org

VEGFR-2 Inhibitors: Furo[2,3-d]pyrimidine and related structures have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is vital for tumor growth. nih.gov

Anticancer and Antiviral Agents: The closely related pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, which shares the fused 6-5 ring system, is also recognized as a privileged structure in the design of antitumor and antiviral nucleoside analogues. nih.gov Furo[2,3-d]pyrimidine-based compounds have likewise shown potent antiproliferative activity against various human cancer cell lines, including hepatocellular and cervical carcinoma cells. nih.gov

The table below summarizes the activity of selected furo[2,3-d]pyrimidine derivatives, illustrating the scaffold's broad utility.

Compound ClassTarget/ActivityExample IC₅₀ / GI₅₀ Values
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybridsPI3Kα / PI3Kβ / AKTIC₅₀ = 0.175 µM / 0.071 µM / 0.411 µM (Compound 10b) nih.gov
Furo[3,2-e] researchgate.netmdpi.comnih.govtriazolo[1,5-c]pyrimidinesVEGFR-2 InhibitionIC₅₀ = 38.72 nM (Compound 8b) nih.gov
Furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybridsAnticancer (HepG2)Pronounced cytostatic activity nih.gov
Furo[2,3-d]pyrimidine-chalcone hybridsAnticancer (MCF-7)GI₅₀ = 0.505 µM

Potential in Materials Chemistry

Beyond its biomedical applications, the furo[2,3-d]pyrimidine scaffold is emerging as a valuable component in the field of materials chemistry. The unique electronic and structural properties of this heterocyclic system make it suitable for the development of novel functional materials.

A significant recent development is the synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines, which have demonstrated excellent photoluminescence properties. acs.org These compounds exhibit absorption maxima in the range of 348 to 387 nm and emission maxima from 468 to 533 nm, positioning them as candidates for applications in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. acs.org

Furthermore, research into furo[2,3-d]pyrimidine derivatives containing ethylene (B1197577) ether spacers has shown that these molecules can exhibit self-aggregation behavior. researchgate.net The ability to form organized microstructures is a key attribute for creating advanced materials for applications such as drug delivery systems or the fabrication of nanostructured films. The synthesis of such functional materials is increasingly achieved through efficient, multicomponent reactions, highlighting the synergy between synthetic organic chemistry and materials science. researchgate.net

Conclusion and Future Research Directions

Current Achievements in the Chemistry and Biology of 4-Chloro-6-methylfuro[2,3-d]pyrimidine

While direct studies on this compound are limited, the achievements within the broader class of furo[2,3-d]pyrimidines provide a foundational understanding. The core structure is recognized as a key pharmacophore, and the introduction of a chlorine atom at the 4-position offers a reactive site for further chemical modification, a crucial aspect for developing libraries of potential drug candidates.

Derivatives of the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been extensively investigated as intermediates in the synthesis of kinase inhibitors for treating cancer and inflammatory diseases. chemicalbook.comchemicalbook.com For instance, it is a key building block for drugs like Tofacitinib, which is used to treat rheumatoid arthritis. chemicalbook.com This highlights the potential of the chloro-pyrimidine moiety in designing targeted therapies. Furthermore, chalcone (B49325) derivatives based on the furo[2,3-d]pyrimidine (B11772683) scaffold have shown potent anti-proliferative activity against various cancer cell lines, including breast cancer. nih.govrsc.org Specifically, halogen-containing derivatives demonstrated significant cytotoxic activity. nih.gov These findings underscore the potential biological significance of the 4-chloro substitution on the furo[2,3-d]pyrimidine core.

Remaining Challenges in Synthetic Accessibility and Derivatization

A significant hurdle in the study of this compound is the lack of well-established and high-yield synthetic routes tailored specifically for this compound. While general methods for the synthesis of furo[2,3-d]pyrimidines exist, optimizing these for the 6-methyl and 4-chloro substitutions is necessary. researchgate.net Challenges often lie in controlling regioselectivity during the chlorination step and preventing unwanted side reactions.

Further derivatization of the 4-chloro position, while a key advantage for creating analogues, can also present challenges. The reactivity of the chlorine atom needs to be finely tuned to achieve the desired substitutions without affecting other parts of the molecule. Overcoming these synthetic and derivatization challenges is crucial for enabling a more comprehensive investigation of this compound's biological potential.

Opportunities for the Design of Novel Therapeutic Agents

The structural features of this compound present numerous opportunities for the design of novel therapeutic agents. The chlorine atom at the 4-position is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors of various biological targets.

Given the anticancer activities of related furo[2,3-d]pyrimidine derivatives, future research could focus on developing this compound analogues as inhibitors of protein kinases, which are often dysregulated in cancer. nih.govnih.gov The 6-methyl group may also play a role in binding to the target protein, potentially enhancing selectivity or potency. Moreover, the furo[2,3-d]pyrimidine scaffold is a known bioisostere for purines, suggesting that derivatives of this compound could be explored as antivirals or immunomodulators.

Prospects for Further Mechanistic Understanding and Clinical Translation

A deeper understanding of the mechanism of action of this compound derivatives is essential for their clinical translation. Future research should aim to identify the specific cellular targets and signaling pathways modulated by these compounds. Techniques such as molecular docking and in vitro kinase assays can help elucidate the binding modes and inhibitory activities against specific enzymes. nih.gov

Once promising lead compounds are identified, preclinical studies in animal models will be necessary to evaluate their efficacy, and pharmacokinetic properties. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the foundational knowledge from related compounds provides a strong starting point for the development of this compound-based therapeutics.

Integration of Green Chemistry Principles in Future Synthetic Routes

Future synthetic strategies for this compound and its derivatives should incorporate the principles of green chemistry to minimize environmental impact. eurekaselect.comrasayanjournal.co.inresearchgate.net This includes the use of less hazardous solvents, developing catalyst-driven reactions, and improving atom economy. rsc.org Microwave-assisted synthesis, for example, has been shown to be an efficient and environmentally friendly method for preparing pyrimidine (B1678525) derivatives. rasayanjournal.co.in The use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, also aligns with the goals of green chemistry. researchgate.net By adopting these sustainable practices, the chemical community can ensure that the development of novel therapeutic agents is both scientifically sound and environmentally responsible.

Q & A

What are the critical safety protocols for handling 4-Chloro-6-methylfuro[2,3-d]pyrimidine in laboratory settings?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .
  • Ventilation: Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during chlorination steps involving POCl₃ .
  • Waste Management: Segregate halogenated waste (e.g., reaction byproducts) and dispose via certified hazardous waste facilities. Avoid aqueous neutralization without proper pH control to prevent exothermic reactions .

What synthetic methodologies are effective for preparing this compound?

Basic Question
Methodological Answer:
The compound is typically synthesized via chlorination of furopyrimidine precursors using POCl₃. A representative protocol is outlined below:

StepReagents/ConditionsYieldReference
15-Methylfuro[2,3-<i>d</i>]pyrimidine + POCl₃, reflux (3 hr)76%
2Neutralization with NH₄OH, extraction with EtOAc-

Key Considerations:

  • Excess POCl₃ (18.2 equiv.) ensures complete chlorination.
  • Post-reaction quenching on ice/water minimizes side reactions.

Alternative routes involve Ullmann coupling for functionalized derivatives, using Cu catalysts to introduce aryl/alkyl groups at the 4-position .

How is structural identity confirmed for this compound and its derivatives?

Basic Question
Methodological Answer:

  • NMR Spectroscopy: Compare <sup>1</sup>H/<sup>13</sup>C NMR shifts with analogs. For example:
    • Methyl groups: δ ~2.5 ppm (singlet) .
    • Furan protons: δ ~6.7–7.0 ppm .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic patterns (Cl atoms).
  • InChI Key Validation: Cross-check with databases (e.g., PubChem: HXTUOLGGMWNTJZ for analogs) .

How can reaction conditions be optimized for introducing substituents at the 4-position?

Advanced Question
Methodological Answer:

  • Catalyst Screening: Use Pd/Cu systems for Ullmann couplings. For example:
    • Pd(OAc)₂ with 1,10-phenanthroline improves yields in arylations .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control: Reactions at 80–100°C balance reactivity and decomposition .

Example Optimization Table:

CatalystSolventTemp (°C)Yield (%)
CuIDMF10045
Pd/CToluene8063

What strategies guide SAR studies for furo[2,3-d]pyrimidine scaffolds in kinase inhibition?

Advanced Question
Methodological Answer:

  • Substituent Effects:
    • 4-Position: Bulky groups (e.g., 2,6-dimethylphenyl) enhance VEGFR-2 affinity by occupying hydrophobic pockets .
    • 6-Methyl Group: Maintains planarity for ATP-binding site interactions .
  • Biological Assays:
    • Screen against kinase panels (e.g., FAK, VEGFR-2) using IC₅₀ profiling .
    • Validate selectivity via crystallography or competitive binding assays .

How should researchers resolve discrepancies in analytical data from commercial sources?

Advanced Question
Methodological Answer:

  • Multi-Technique Validation: Combine HPLC (purity >95%), NMR (structural confirmation), and HRMS (exact mass).
  • In-House Standards: Synthesize reference compounds for direct comparison (e.g., via known synthetic routes in ).
  • Third-Party Databases: Cross-verify with PubChem or Reaxys entries, noting that commercial suppliers like Sigma-Aldrich may lack analytical data .

What computational approaches predict the bioactivity of this compound derivatives?

Advanced Question
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., VEGFR-2 PDB: 4AG8). Prioritize derivatives with ΔG < -8 kcal/mol .
  • MD Simulations: Assess binding stability (20–50 ns trajectories) in GROMACS. Monitor RMSD (<2 Å) for ligand-protein complexes .
  • QSAR Models: Train on IC₅₀ data to correlate substituent properties (logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.